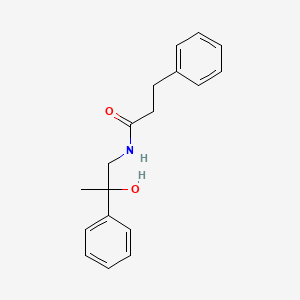

N-(2-hydroxy-2-phenylpropyl)-3-phenylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

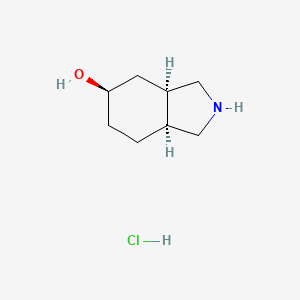

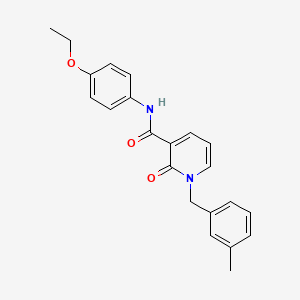

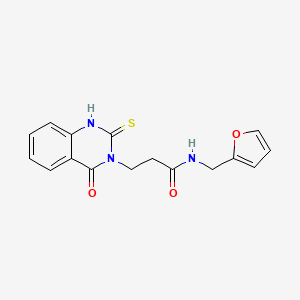

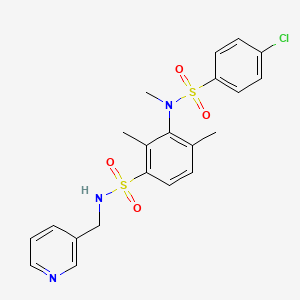

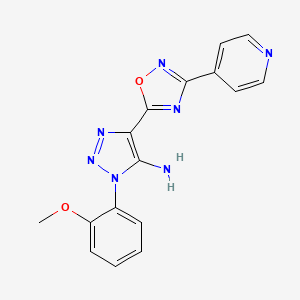

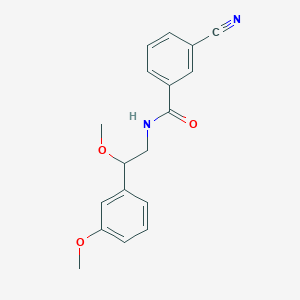

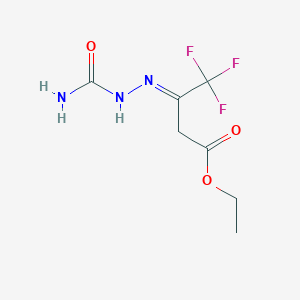

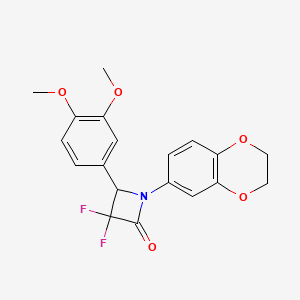

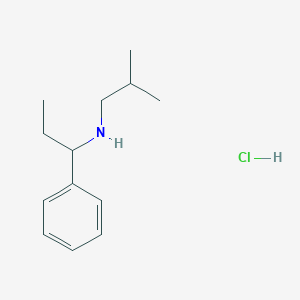

Molecular Structure Analysis

The molecular structure of “N-(2-hydroxy-2-phenylpropyl)-3-phenylpropanamide” would consist of a phenylpropanamide core with a phenylpropyl group attached to the nitrogen atom . The exact 3D structure would depend on the specific stereochemistry of the compound .

Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-hydroxy-2-phenylpropyl)-3-phenylpropanamide” would depend on factors such as its specific structure and stereochemistry. For example, the presence of the phenyl groups could increase the compound’s lipophilicity .

Scientific Research Applications

Chemoselective Reactions

The compound N-(2-hydroxy-2-phenylpropyl)-3-phenylpropanamide demonstrates significant potential in chemoselective reactions. For instance, research by Hajji et al. (2002) explored the reactivity of a similar compound, N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide, against various electrophiles, leading to the selective formation of hexahydro-4-pyrimidinones or oxazolidines. This study highlights the compound's versatility in synthetic chemistry, particularly in creating complex organic structures (Hajji et al., 2002).

Pharmacological Potential

The synthesis of functionalized amino acid derivatives, including N-substituted analogs of 3-phenylpropanamide, has been investigated for their potential in anticancer therapy. Kumar et al. (2009) synthesized a series of these derivatives and evaluated their cytotoxicity against human cancer cell lines. Some compounds exhibited notable cytotoxicity, particularly in ovarian and oral cancers, suggesting their potential utility in developing new anticancer agents (Kumar et al., 2009).

Phenylpropanoid Biosynthesis

In the broader context of phenylpropanoid biosynthesis, the role of compounds like N-(2-hydroxy-2-phenylpropyl)-3-phenylpropanamide is evident. Vogt (2010) discussed the general phenylpropanoid metabolism, highlighting the diversity of secondary metabolites generated from this pathway. The study underlines the importance of these compounds in plant species, emphasizing their role in response to environmental stimuli (Vogt, 2010).

Synthesis of Hydrophilic Derivatives

Martinez et al. (2006) reported the synthesis of a hydrophilic and non-ionic derivative of anthracene, closely related to the chemical structure of N-(2-hydroxy-2-phenylpropyl)-3-phenylpropanamide. This research highlights the potential for creating derivatives with specific properties, such as increased solubility or altered biological activity, which can be crucial in various scientific applications (Martinez et al., 2006).

Drug Delivery and Hydrogels

The development of hydrogels using derivatives of N-isopropyl acrylamide, a compound structurally similar to N-(2-hydroxy-2-phenylpropyl)-3-phenylpropanamide, has been explored for drug delivery. Gasztych et al. (2019) investigated the influence of a hydrophilic co-monomer on the drug release from hydrogels, providing insights into how derivatives of this compound can be tailored for specific drug delivery applications (Gasztych et al., 2019).

Mechanism of Action

Safety and Hazards

Future Directions

Future research on “N-(2-hydroxy-2-phenylpropyl)-3-phenylpropanamide” could involve further exploration of its synthesis, characterization, and potential biological activities. This could include studies to determine its mechanism of action, pharmacokinetics, and potential therapeutic applications .

properties

IUPAC Name |

N-(2-hydroxy-2-phenylpropyl)-3-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2/c1-18(21,16-10-6-3-7-11-16)14-19-17(20)13-12-15-8-4-2-5-9-15/h2-11,21H,12-14H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPZQJYZPXDXWNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)CCC1=CC=CC=C1)(C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxy-2-phenylpropyl)-3-phenylpropanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2658228.png)

![N-(4-methoxybenzyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2658235.png)